An In-depth Technical Guide to the Synthesis and Isolation of Pemetrexed Impurity B
An In-depth Technical Guide to the Synthesis and Isolation of Pemetrexed Impurity B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of Pemetrexed impurity B, a critical process-related impurity in the manufacturing of the anticancer drug Pemetrexed. Understanding the formation and control of this impurity is essential for ensuring the quality, safety, and efficacy of the final drug product.
Introduction to Pemetrexed Impurity B
Pemetrexed Impurity B is a dimeric impurity formed during the manufacturing process of Pemetrexed.[1] It is officially documented in the European Pharmacopoeia, alongside the related Impurity C, as a diastereoisomeric mixture.[1] The presence of such impurities, even in trace amounts, can have a significant impact on the safety and efficacy profile of the active pharmaceutical ingredient (API). Therefore, robust methods for its synthesis, isolation, and quantification are crucial for quality control in pharmaceutical development.
Chemical Profile of Pemetrexed Impurity B:
| Parameter | Value | Reference |
| Chemical Name | (2S)-2,2'-[[(5R)-2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-5,6'-bipyrrolo[2,3-d]pyrimidine-5,5'-diyl]bis(ethane-2,1-diylbenzene-4,1-diylcarbonylimino)]-dipentanedioic acid | [2][3] |
| Synonyms | Pemetrexed (5R)-Dimer; Pemetrexed BP Impurity B | [2][3][4] |
| CAS Number | 1802552-04-0 | [2][4][5] |
| Molecular Formula | C₄₀H₄₀N₁₀O₁₃ | [2][5][] |
| Molecular Weight | 868.8 g/mol | [2][5][] |
Formation Pathway of Pemetrexed Impurity B
Pemetrexed Impurity B is primarily formed during the basic hydrolysis of the pemetrexed diethyl ester intermediate to the final Pemetrexed disodium salt.[1] The alkaline conditions and elevated temperatures employed in this step can promote a dimerization reaction.
Synthesis of Pemetrexed Impurity B
The controlled synthesis of Pemetrexed Impurity B is essential for its use as a reference standard in analytical methods. The following protocol is based on the method described in the European Pharmacopoeia and further elaborated in scientific literature.
Experimental Protocol: Synthesis of Pemetrexed Impurity B
| Step | Procedure |
| 1. Dissolution | Dissolve Pemetrexed disodium in 0.1 M aqueous sodium hydroxide (NaOH). |
| 2. Heating | Heat the resulting solution at 70°C for 40 minutes. This promotes the degradation of Pemetrexed and the formation of the R-dimer and S-dimer. |
| 3. Cooling | After the heating period, cool the solution to room temperature. |
| 4. Dilution | Dilute the mother solution with water to obtain the "reference solution" containing the diastereoisomeric mixture of Pemetrexed Impurity B and C. |
This procedure yields a mixture of diastereomers. For obtaining a purified standard of Impurity B, further isolation and purification steps are necessary.
Isolation and Purification
General Workflow for Isolation and Purification:
Key Considerations for Purification:
-
Chromatographic Mode: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for analyzing Pemetrexed and its impurities.
-
Stationary Phase: C18 or C8 columns are frequently used.[4][8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate, sodium dihydrogen phosphate, or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is typically employed to achieve separation.[8][9][10]
-
Detection: UV detection at approximately 230-250 nm is suitable for monitoring the elution of Pemetrexed and its impurities.[7][8][9]
Analytical Methods for Characterization and Quantification
A range of analytical techniques are utilized for the identification, characterization, and quantification of Pemetrexed Impurity B.
| Analytical Technique | Purpose | Key Parameters/Findings |
| High-Performance Liquid Chromatography (HPLC) | Detection, quantification, and purity assessment. | Column: Zorbax SB C8 (4.6 x 150mm, 3.5µm)[4], Hypersil BDS C18 (100 x 4.6mm, 3µm)[9]Mobile Phase: Acetonitrile and an aqueous buffer (e.g., 0.17% glacial acetic acid at pH 5.3[4] or 0.02M sodium dihydrogen phosphate with 0.1% HCOOH at pH 3.8[9])Detection: UV at 230 nm[8] or 240 nm[9] |
| Mass Spectrometry (MS) | Structure elucidation and confirmation of molecular weight. | Used in conjunction with HPLC (LC-MS) for definitive identification.[11] The expected mass would correspond to the molecular formula C₄₀H₄₀N₁₀O₁₃. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. | 1H-NMR and 13C-NMR are used to confirm the chemical structure.[5] |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Provides information about the characteristic functional groups present in the molecule.[3] |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and presence of solvates. | Can be used to determine the potency of the reference standard.[3] |
Note: Detailed spectroscopic data (NMR, MS, IR) and quantitative analysis results (e.g., HPLC purity) are typically provided in the Certificate of Analysis (CoA) when purchasing a reference standard of Pemetrexed Impurity B.[3][5][12]
Conclusion
The synthesis and isolation of Pemetrexed Impurity B are critical aspects of quality control in the production of Pemetrexed. This guide has provided a detailed overview of the formation pathway, a practical synthesis protocol, a general strategy for isolation and purification, and a summary of the analytical methods used for its characterization. For researchers and professionals in drug development, a thorough understanding of these principles is paramount for ensuring the production of high-quality, safe, and effective pharmaceutical products.
References
- 1. Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sps.nhs.uk [sps.nhs.uk]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Pemetrexed Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. uspnf.com [uspnf.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. jddtonline.info [jddtonline.info]
- 10. pharmtech.com [pharmtech.com]
- 11. veeprho.com [veeprho.com]
- 12. glppharmastandards.com [glppharmastandards.com]
